Allyl anthranilate

Flavor safety Regulatory toxicology Food additive evaluation

Select Allyl anthranilate when formulation objectives demand extended base-note persistence and green-leaf complexity unattainable with methyl anthranilate. Its 0.00265 mmHg vapor pressure delivers sustained grape-sweet character in fine fragrances, while 1.1 ppm effective dosage in beverages enables delicate concord grape, cherry, and stone fruit profiles at minimal flavor load. FDA 21 CFR 172.515 listing provides unambiguous US regulatory standing; JECFA ‘No safety concern’ ADI supports global access. Mandates Skin/Eye Irrit. Category 2 PPE protocols—best suited to facilities with established irritant-handling infrastructure.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 7493-63-2
Cat. No. B045369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl anthranilate
CAS7493-63-2
SynonymsAnthranilic Acid Allyl Ester;  2-Aminobenzoic Acid 2-Propenyl Ester;  Allyl 2-Aminobenzoate
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C1=CC=CC=C1N
InChIInChI=1S/C10H11NO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h2-6H,1,7,11H2
InChIKeyUCANFCXAKYMFGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (<1mg/ml) (NTP, 1992)
Almost insoluble in water, soluble in essential oils, poorly soluble in propylene glycol

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Anthranilate (CAS 7493-63-2): Technical Baseline and Procurement Context


Allyl anthranilate (2-propenyl 2-aminobenzoate, CAS 7493-63-2) is a synthetic benzoic acid ester belonging to the anthranilate class of flavor and fragrance compounds [1]. It is characterized by a sharp, heavy grape-like sweet odor with a green leaf topnote, and is primarily utilized as a flavoring agent in food products and as a fragrance ingredient in perfumery . The compound is a clear, colorless to pale yellow liquid with a molecular weight of 177.20 g/mol, a density of 1.118 g/mL at 25°C, a boiling point of 105°C at 2 mmHg, and a refractive index (n20/D) of 1.574 [1]. It is almost insoluble in water but soluble in essential oils and alcohol .

Why Allyl Anthranilate Cannot Be Simply Substituted with Methyl, Ethyl, or Butyl Anthranilate


Although allyl anthranilate belongs to the anthranilate ester family alongside methyl, ethyl, and butyl anthranilate, generic substitution across this class is technically and functionally invalid due to significant divergence in critical procurement and application parameters [1]. While methyl anthranilate is widely recognized as the primary grape flavor impact compound, the allyl ester introduces distinct sensory characteristics—a sharper, heavier grape sweetness with a pronounced green topnote—that fundamentally differentiates its organoleptic profile [2]. More importantly, key regulatory and safety classifications differ substantially among homologs; allyl anthranilate possesses specific JECFA, FEMA, and FDA 21 CFR 172.515 designations, and carries GHS hazard classifications (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3) that are not universally applicable to all anthranilate esters . Furthermore, the allyl group introduces an unsaturated aliphatic moiety, rendering the compound more chemically reactive than its saturated alkyl counterparts, with implications for stability, formulation compatibility, and storage requirements [3]. These differences collectively preclude interchangeable use without comprehensive reformulation and re-evaluation.

Allyl Anthranilate (CAS 7493-63-2): Product-Specific Quantitative Differentiation Evidence Guide


JECFA Safety Evaluation: Favorable ADI Determination for Allyl Anthranilate

Allyl anthranilate has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and assigned an Acceptable Daily Intake (ADI) status of 'No safety concern at current levels of intake when used as a flavoring agent' [1]. This determination was made during the 46th JECFA meeting (1996), and the compound has maintained full specification status since the 55th JECFA session in 2000 [2]. This represents a favorable regulatory classification distinct from some other anthranilate esters that may have undergone different evaluation outcomes.

Flavor safety Regulatory toxicology Food additive evaluation

Vapor Pressure and Tenacity: Allyl Anthranilate Exhibits Lower Volatility Than Methyl Anthranilate

Allyl anthranilate demonstrates significantly lower volatility compared to methyl anthranilate, as evidenced by its vapor pressure of approximately 0.00265 mmHg (0.353 Pa) at 25°C [1]. In contrast, methyl anthranilate exhibits a vapor pressure approximately 100-fold higher, reported at 0.19 mmHg at 25°C in comparable literature [2]. This substantial difference in volatility translates to enhanced tenacity (longer-lasting odor impression) for allyl anthranilate in fragrance applications, making it particularly suitable as a base note or fixative in complex formulations [3].

Fragrance longevity Flavor persistence Volatility comparison

FEMA GRAS Usage Levels: Allyl Anthranilate Employs Lower Concentrations Than Methyl Anthranilate

According to FEMA (Flavor and Extract Manufacturers Association) survey data from 1994, allyl anthranilate (FEMA No. 2020) is typically employed at usage levels ranging from 0.67 ppm in frozen dairy to 2.0 ppm in baked goods and puddings, with soft drink applications at 1.1 ppm . In marked contrast, methyl anthranilate (FEMA No. 2682) is reported with substantially higher typical usage levels across similar food categories: soft drinks at 16 ppm, frozen dairy at 21 ppm, and baked goods at 38 ppm [1]. This ~10- to 20-fold difference in effective concentration reflects allyl anthranilate's higher odor potency and distinct sensory profile, enabling formulation at significantly lower inclusion rates.

Flavor usage levels GRAS determination FEMA regulatory

GHS Hazard Classification: Allyl Anthranilate Carries Specific Dermal and Inhalation Warnings

Allyl anthranilate is formally classified under the Globally Harmonized System (GHS) with three specific hazard categories: Skin Irritation Category 2 (H315), Eye Irritation Category 2 (H319), and Specific Target Organ Toxicity - Single Exposure Category 3 (H335) with respiratory system as the target organ . This hazard profile is distinct from methyl anthranilate, which is classified only as Eye Irritation Category 2 (H319) and does not carry the Skin Irritation 2 or STOT SE 3 classifications under standard supplier SDS documentation . The additional hazard classifications for allyl anthranilate necessitate specific personal protective equipment (PPE) requirements, including chemical-impermeable gloves and respiratory protection when handling neat material [1].

GHS classification Occupational safety Skin irritation Respiratory hazard

Regulatory Inclusion: FDA 21 CFR 172.515 Listing Permits Direct Food Use

Allyl anthranilate is explicitly listed in FDA 21 CFR 172.515 as a synthetic flavoring substance and adjuvant permitted for direct addition to food for human consumption [1]. This regulatory inclusion provides a clear compliance pathway for food and beverage applications in the United States market. The listing specifies that the substance may be safely used in food in accordance with the conditions prescribed in the regulation. This status is comparable to other anthranilate esters such as methyl anthranilate, ethyl anthranilate, and butyl anthranilate, which are also listed in 21 CFR 172.515 [2]. However, the specific inclusion of allyl anthranilate under this regulation provides documented regulatory confidence for procurement in food-grade applications.

FDA compliance Food additive regulation GRAS status Synthetic flavoring

Acute Oral Toxicity: Allyl Anthranilate LD50 Values in Rat Models

Acute oral toxicity data for allyl anthranilate are available from the National Toxicology Program (NTP) chemical repository, establishing a baseline toxicological profile for risk assessment purposes [1]. While specific LD50 numerical values for allyl anthranilate are not comprehensively reported in open literature, the compound is noted to be 'probably combustible' and classified under GHS with specific hazard statements, indicating a defined toxicological profile [2]. In comparison, methyl anthranilate has a well-documented oral LD50 in rats of approximately 2,910-3,910 mg/kg bw, placing it in GHS Category 5 or unclassified for acute oral toxicity [3]. The distinction in acute toxicity classification between these anthranilate esters—with allyl anthranilate carrying more restrictive handling precautions—constitutes a meaningful procurement consideration for facilities with varying safety infrastructure.

Acute toxicity Oral LD50 Safety assessment Toxicology

Allyl Anthranilate (CAS 7493-63-2): Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Fine Fragrance Base Notes Requiring Extended Longevity

Based on the significantly lower vapor pressure (0.00265 mmHg at 25°C) compared to methyl anthranilate (~0.19 mmHg) [1], allyl anthranilate is optimally suited for fine fragrance formulations where extended tenacity and base-note persistence are required. The compound's reduced volatility translates to slower evaporation from the skin or substrate, providing sustained grape-sweet and green-leaf olfactory impressions over hours rather than minutes. This property makes allyl anthranilate particularly valuable in jasmine, tuberose, and fruity-floral accords where depth and lasting power are critical formulation objectives [2].

Low-Dosage Grape and Stone Fruit Flavor Formulations

Allyl anthranilate's effective usage at substantially lower concentrations than methyl anthranilate—1.1 ppm in soft drinks versus 16 ppm, representing a 14.5-fold difference [1]—makes it a strategic choice for flavor formulations where minimizing total flavor load is desirable. This low-dosage efficacy is particularly relevant for concord grape, cherry, apricot, peach, and stone fruit flavors where subtlety and depth are required without overwhelming the flavor profile [2]. The compound's distinct green-leaf topnote also provides complexity that distinguishes it from simpler grape flavor approaches relying solely on methyl anthranilate.

Food and Beverage Products Requiring FDA 21 CFR 172.515 Compliance

For food and beverage manufacturers operating in the United States market, allyl anthranilate's explicit listing in FDA 21 CFR 172.515 provides a clear, documented regulatory pathway for use as a synthetic flavoring substance [1]. This regulatory certainty is essential for product development and compliance documentation. The compound is permitted for use in a wide range of food categories, including alcoholic beverages (1.25-2.5 ppm reported use), nonalcoholic beverages (0.88-1.64 ppm), candy (1-2 ppm), and baked goods (0.02-1.0 ppm) [2]. Its JECFA 'No safety concern at current levels of intake' ADI determination (1996) further supports global market access considerations .

Facilities with Established Enhanced PPE and Ventilation Protocols

Given allyl anthranilate's GHS classification as Skin Irritant Category 2, Eye Irritant Category 2, and STOT SE 3 (respiratory system) [1], its procurement and handling are best suited to manufacturing facilities with established protocols for chemical impermeable gloves, eye protection, and adequate ventilation or respiratory protection. Organizations already handling similar Class 2 irritants will find the incremental safety burden manageable. Conversely, facilities seeking to minimize PPE requirements may consider methyl anthranilate, which carries only Eye Irritant Category 2 classification [2]. This safety profile distinction should inform procurement decisions based on existing site safety infrastructure and worker training programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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